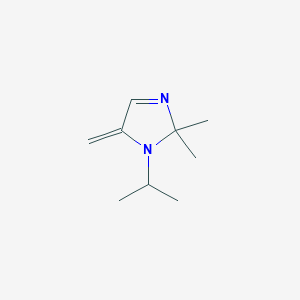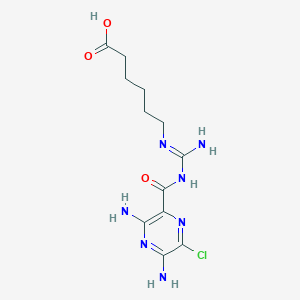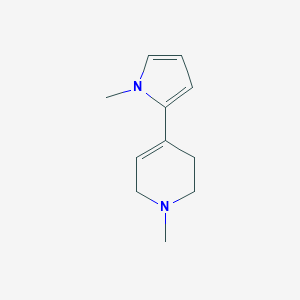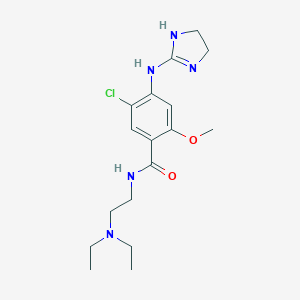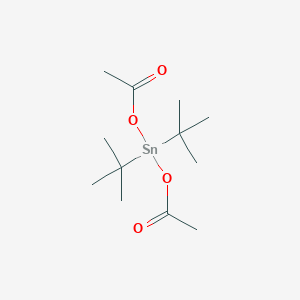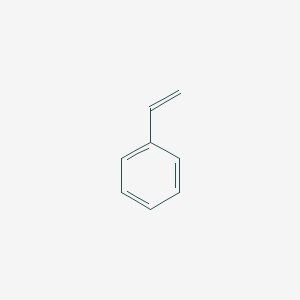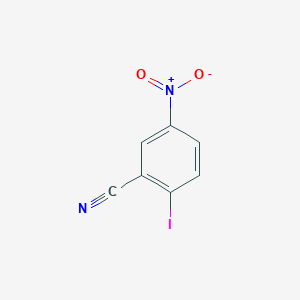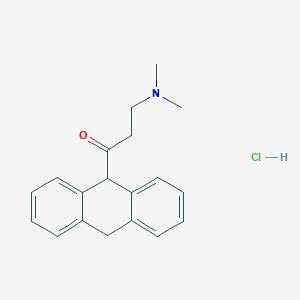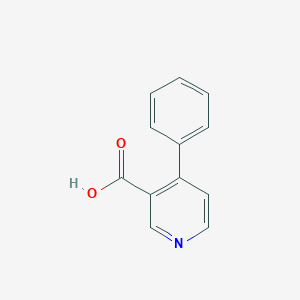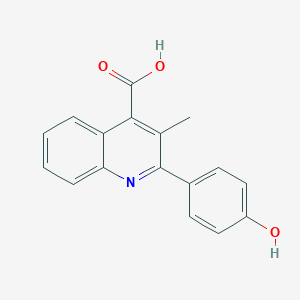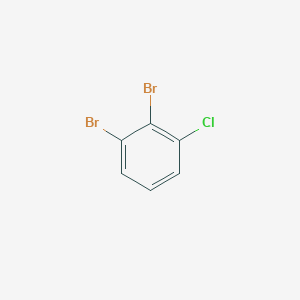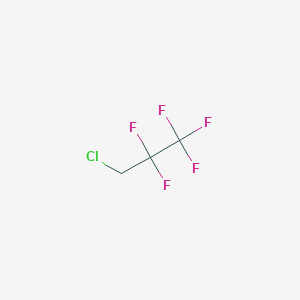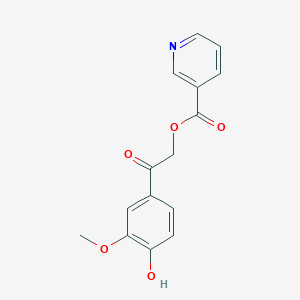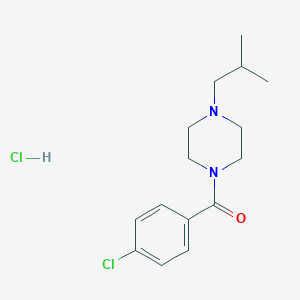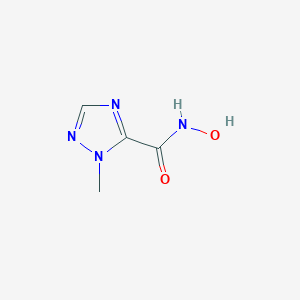
N-hydroxy-1-methyl-1H-1,2,4-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxy-1-methyl-1H-1,2,4-triazole-5-carboxamide, commonly known as NM-5, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in regulating gene expression. NM-5 has shown promising results in various studies, and its potential applications in the field of medicine and biotechnology are being explored extensively.
Mecanismo De Acción
NM-5 works by inhibiting the enzyme N-hydroxy-1-methyl-1H-1,2,4-triazole-5-carboxamide, which plays a crucial role in regulating gene expression. N-hydroxy-1-methyl-1H-1,2,4-triazole-5-carboxamide inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. NM-5 has also been shown to increase the expression of tumor suppressor genes and decrease the expression of oncogenes, leading to the inhibition of cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
NM-5 has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. NM-5 has also been shown to increase the expression of tumor suppressor genes and decrease the expression of oncogenes, leading to the inhibition of cancer cell growth. In addition, NM-5 has been shown to have anti-inflammatory properties and has been tested as a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NM-5 has several advantages for lab experiments. It is a potent inhibitor of the enzyme N-hydroxy-1-methyl-1H-1,2,4-triazole-5-carboxamide, making it a valuable tool for studying the role of N-hydroxy-1-methyl-1H-1,2,4-triazole-5-carboxamide in gene expression and cancer cell growth. NM-5 is also relatively easy to synthesize and purify, making it readily available for research purposes.
However, NM-5 also has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on human health are not yet fully understood. In addition, NM-5 has been shown to have off-target effects on other enzymes, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on NM-5. One potential direction is to further explore its anti-cancer properties and test it as a potential treatment for other types of cancer. Another potential direction is to investigate its potential applications in the field of regenerative medicine, as N-hydroxy-1-methyl-1H-1,2,4-triazole-5-carboxamide inhibitors have been shown to enhance the differentiation of stem cells.
Conclusion:
NM-5 is a promising chemical compound that has gained significant attention in the field of scientific research. Its potential applications in the field of medicine and biotechnology are being explored extensively, and it has shown promising results in various studies. Further research is needed to fully understand its long-term effects on human health and to explore its potential applications in other areas of research.
Métodos De Síntesis
The synthesis of NM-5 involves the reaction between 5-amino-1-methyl-1H-1,2,4-triazole-3-carboxamide and hydroxylamine hydrochloride in the presence of a catalyst. The reaction takes place in a solvent such as methanol or ethanol, and the resulting product is purified using techniques such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
NM-5 has been extensively studied for its potential applications in the field of medicine and biotechnology. It has been shown to have anti-cancer properties and has been tested as a potential treatment for various types of cancer, including breast, lung, and prostate cancer. NM-5 has also been shown to have anti-inflammatory properties and has been tested as a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
Número CAS |
106535-37-9 |
|---|---|
Nombre del producto |
N-hydroxy-1-methyl-1H-1,2,4-triazole-5-carboxamide |
Fórmula molecular |
C4H6N4O2 |
Peso molecular |
142.12 g/mol |
Nombre IUPAC |
N-hydroxy-2-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C4H6N4O2/c1-8-3(4(9)7-10)5-2-6-8/h2,10H,1H3,(H,7,9) |
Clave InChI |
IZGUEFITVNAEMI-UHFFFAOYSA-N |
SMILES |
CN1C(=NC=N1)C(=O)NO |
SMILES canónico |
CN1C(=NC=N1)C(=O)NO |
Sinónimos |
1H-1,2,4-Triazole-5-carboxamide,N-hydroxy-1-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



